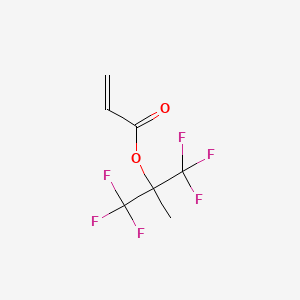

Hexafluoro-2-methylisopropyl acrylate

Description

The exact mass of the compound Hexafluoro-2-methylisopropyl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hexafluoro-2-methylisopropyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexafluoro-2-methylisopropyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6O2/c1-3-4(14)15-5(2,6(8,9)10)7(11,12)13/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCKGVIUMPSSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380828 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53038-41-8 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53038-41-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Hexafluoro-2-methylisopropyl Acrylate: Synthesis, Properties, and Potential for Advanced Biomedical Applications

This guide provides a comprehensive technical overview of Hexafluoro-2-methylisopropyl Acrylate (CAS No. 53038-41-8), a fluorinated monomer with significant potential in the development of advanced materials for research, medical devices, and drug delivery systems. While specific literature on this monomer is emerging, this document synthesizes available data with established principles of polymer chemistry to offer a scientifically grounded perspective on its synthesis, properties, and applications.

Core Molecular Profile

Hexafluoro-2-methylisopropyl acrylate is a specialized acrylic monomer characterized by a hexafluorinated isopropyl group with an additional methyl substituent. This unique structure imparts properties that are highly sought after in the field of biomedical materials.

| Identifier | Value | Source |

| Chemical Name | Hexafluoro-2-methylisopropyl acrylate | N/A |

| CAS Number | 53038-41-8 | [1][2] |

| Molecular Formula | C₇H₆F₆O₂ | [1] |

| Molecular Weight | 236.12 g/mol | [1] |

| Physical Form | Clear Liquid | [2] |

| Boiling Point | 60-61 °C at 190 mmHg | [1] |

| Purity (Commercial) | ≥ 98% | [2] |

Synthesis Pathway: Esterification of a Fluorinated Alcohol

While specific published protocols for the synthesis of Hexafluoro-2-methylisopropyl acrylate are not widely available, its structure strongly suggests a direct esterification of its corresponding alcohol, 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (CAS: 1515-14-6), with acryloyl chloride. This is a standard and high-yielding method for producing acrylate esters.[3][4]

The precursor alcohol, 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol, is a commercially available liquid with a boiling point of 60-62 °C.[5]

Proposed Experimental Protocol: Synthesis of Hexafluoro-2-methylisopropyl Acrylate

This protocol is based on established esterification procedures for similar compounds.[4]

Materials:

-

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol

-

Acryloyl chloride

-

Triethylamine (or a similar non-nucleophilic base)

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol and triethylamine in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equimolar amount of acryloyl chloride to the stirred solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the mixture to remove the salt.

-

Wash the filtrate with a dilute aqueous acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine to remove any remaining impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by vacuum distillation to yield pure Hexafluoro-2-methylisopropyl acrylate.

Caption: Proposed synthesis workflow for Hexafluoro-2-methylisopropyl acrylate.

Polymerization and Polymer Characteristics

Polymers derived from Hexafluoro-2-methylisopropyl acrylate are expected to exhibit properties characteristic of fluorinated polymers, which are of significant interest for biomedical applications.[6][7] These properties include:

-

High Hydrophobicity and Lipophobicity: The presence of multiple fluorine atoms leads to low surface energy, resulting in materials that are repellent to both water and oils.

-

Chemical Inertness: The strong carbon-fluorine bond imparts exceptional resistance to chemical degradation.

-

Biocompatibility: Fluoropolymers are generally considered to be biocompatible, making them suitable for in vivo applications.[8]

-

Gas Permeability: The bulky hexafluorinated side chains can create free volume within the polymer matrix, potentially leading to high gas permeability.

Polymerization Methodologies

Hexafluoro-2-methylisopropyl acrylate, as a typical acrylate monomer, can be polymerized through various techniques.

Free-Radical Polymerization: This is a common and straightforward method for polymerizing acrylate monomers.

Experimental Protocol: Free-Radical Polymerization

This is a general protocol adaptable for this monomer, based on established methods for similar acrylates.[9][10]

Materials:

-

Hexafluoro-2-methylisopropyl acrylate (monomer)

-

Azobisisobutyronitrile (AIBN) or another suitable radical initiator

-

Anhydrous solvent (e.g., dioxane, ethyl acetate)

-

Argon or Nitrogen gas

-

Round-bottom flask with a condenser

Procedure:

-

Dissolve the Hexafluoro-2-methylisopropyl acrylate monomer and AIBN in the anhydrous solvent in a round-bottom flask.

-

Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can inhibit the polymerization.[10]

-

Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-70 °C for AIBN) under the inert atmosphere with constant stirring.

-

Allow the polymerization to proceed for several hours. The viscosity of the solution will increase as the polymer forms.

-

To isolate the polymer, precipitate it by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

Filter the precipitated polymer and dry it under vacuum to a constant weight.

UV-Initiated Polymerization: For applications requiring coatings or thin films, UV polymerization offers a rapid, solvent-free method.[11] This involves mixing the monomer with a suitable photoinitiator and exposing it to UV radiation to induce polymerization.

Caption: Relationship between polymer properties and potential applications.

Conclusion

Hexafluoro-2-methylisopropyl acrylate represents a promising but underexplored monomer in the field of fluorinated polymers. Its synthesis is achievable through standard organic chemistry techniques, and the resulting polymers are anticipated to possess a valuable combination of hydrophobicity, chemical stability, and biocompatibility. For researchers and professionals in drug development and biomedical engineering, this monomer offers a new building block for creating novel materials to address challenges in controlled release, biocompatible coatings, and tissue engineering. Further research into the specific properties and polymerization kinetics of this monomer is warranted to fully unlock its potential.

References

-

Huateng Pharma. Hexafluoro-2-methylisopropyl acrylate | CAS:53038-41-8. [Link]

-

Lv, A., et al. (2021). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Chemical Society Reviews, 50(9), 5435-5467. [Link]

-

Cardoso, V. F., et al. (2018). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 10(2), 161. [Link]

-

ResearchGate. Esterification and amidation of polymeric acyl chlorides. A new route to polymethacrylates and polymethacrylamides with a variety of different side groups. [Link]

- Google Patents. WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups.

-

ACS Publications. Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. [Link]

-

MDPI. UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers. [Link]

-

RSC Publishing. Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications. [Link]

-

YouTube. What Are Fluorinated Acrylic Polymers? - Chemistry For Everyone. [Link]

Sources

- 1. en.huatengsci.com [en.huatengsci.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups - Google Patents [patents.google.com]

- 5. 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol | 1515-14-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Signatures of Hexafluoro-2-methylisopropyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Title as Senior Application Scientist]

Abstract

Hexafluoro-2-methylisopropyl acrylate is a fluorinated monomer of significant interest in polymer chemistry and materials science. Its unique properties, imparted by the hexafluoroisopropyl group, make it a valuable building block for creating advanced polymers with applications in areas such as low-surface-energy coatings, high-performance elastomers, and biomedical devices. A thorough understanding of its molecular structure is paramount for its effective utilization. This technical guide provides a detailed analysis of the expected spectroscopic data for Hexafluoro-2-methylisopropyl acrylate, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework for its characterization.

Introduction: The Significance of Spectroscopic Characterization

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the case of Hexafluoro-2-methylisopropyl acrylate, the two trifluoromethyl groups create a sterically hindered and highly electronegative environment around the ester linkage. This has profound implications for its reactivity in polymerization and the properties of the resulting polymers.

Spectroscopic techniques are indispensable tools for verifying the chemical structure and purity of such specialized monomers. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms, while IR spectroscopy identifies the characteristic functional groups present in the molecule. Accurate spectroscopic data is the cornerstone of quality control and reproducible research in the development of new materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Hexafluoro-2-methylisopropyl acrylate, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

A standard approach for acquiring NMR spectra of this monomer would involve the following steps:

-

Sample Preparation: Dissolve approximately 10-20 mg of Hexafluoro-2-methylisopropyl acrylate in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 400 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. An extended acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. This is typically a very sensitive nucleus, and the acquisition is usually rapid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the vinylic protons of the acrylate group and the methyl protons.

Table 1: Predicted ¹H NMR Data for Hexafluoro-2-methylisopropyl Acrylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 6.2 | Doublet of Doublets | 1H | Vinylic Proton (trans to C=O) |

| ~6.2 - 5.9 | Doublet of Doublets | 1H | Vinylic Proton (geminal) |

| ~5.9 - 5.6 | Doublet of Doublets | 1H | Vinylic Proton (cis to C=O) |

| ~5.8 | Septet | 1H | Isopropyl CH |

| ~2.0 | Singlet | 3H | Methyl Protons |

-

Vinylic Protons: The three protons of the acrylate group will appear as distinct signals in the downfield region of the spectrum due to the deshielding effect of the carbonyl group and the double bond. They will exhibit characteristic splitting patterns (doublet of doublets) due to geminal and cis/trans couplings.

-

Isopropyl Methine Proton: The single proton on the isopropyl group is expected to be significantly deshielded by the adjacent oxygen and the two trifluoromethyl groups. It will likely appear as a septet due to coupling with the six equivalent fluorine atoms of the two CF₃ groups.

-

Methyl Protons: The three protons of the methyl group are expected to appear as a singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon backbone of the molecule.

Table 2: Predicted ¹³C NMR Data for Hexafluoro-2-methylisopropyl Acrylate

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carbonyl) |

| ~132 | =CH₂ (Vinylic) |

| ~128 | =CH (Vinylic) |

| ~122 (quartet) | C(CF₃)₂ |

| ~70 | O-CH |

| ~18 | CH₃ |

-

Carbonyl Carbon: The carbonyl carbon of the ester will be the most downfield signal.

-

Vinylic Carbons: The two carbons of the double bond will appear in the typical range for sp² hybridized carbons.

-

Hexafluoroisopropyl Carbons: The quaternary carbon attached to the two CF₃ groups will be significantly split into a quartet due to coupling with the six fluorine atoms. The CF₃ carbons themselves will also appear as quartets.

-

Methyl Carbon: The methyl carbon will be the most upfield signal.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for Hexafluoro-2-methylisopropyl Acrylate

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -74 | Doublet | 2 x CF₃ |

-

Trifluoromethyl Groups: The six fluorine atoms of the two CF₃ groups are chemically equivalent and are expected to give rise to a single signal. This signal will likely be a doublet due to coupling with the methine proton of the isopropyl group. The chemical shift is predicted to be around -74 ppm relative to CFCl₃.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a liquid sample like Hexafluoro-2-methylisopropyl acrylate is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

-

Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Predicted IR Spectrum

The IR spectrum of Hexafluoro-2-methylisopropyl acrylate will be dominated by strong absorptions from the carbonyl group, C-O bonds, and C-F bonds.

Table 4: Predicted IR Absorption Bands for Hexafluoro-2-methylisopropyl Acrylate

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3000-2850 | Medium | C-H stretching (aliphatic and vinylic) |

| ~1730 | Strong | C=O stretching (ester) |

| ~1640 | Medium | C=C stretching (alkene) |

| ~1300-1100 | Strong | C-F stretching |

| ~1200-1000 | Strong | C-O stretching (ester) |

-

C=O Stretch: A very strong and sharp absorption band around 1730 cm⁻¹ is the characteristic signature of the ester carbonyl group.[2][3]

-

C-F Stretches: Strong and broad absorption bands in the region of 1300-1100 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl groups.[4]

-

C-O Stretches: Strong absorptions corresponding to the C-O stretching of the ester linkage are expected between 1200 and 1000 cm⁻¹.[2]

-

C=C and C-H Stretches: Weaker to medium intensity bands for the C=C and C-H stretching vibrations will also be present.

Visualization of Molecular Structure and Spectroscopic Correlations

To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure and the expected correlations.

Molecular Structure

Caption: Molecular structure of Hexafluoro-2-methylisopropyl acrylate.

NMR Correlation Workflow

Caption: Correlation of molecular fragments to their respective NMR signals.

Conclusion: A Predictive Framework for Analysis

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of Hexafluoro-2-methylisopropyl acrylate. The presented NMR and IR data, derived from established principles and analysis of analogous compounds, offer a solid foundation for researchers to identify and characterize this important fluorinated monomer. It is anticipated that experimental verification of these predictions will align closely with the data presented herein. This guide serves as a valuable resource for scientists and professionals in polymer chemistry, materials science, and drug development, enabling them to confidently work with and innovate using Hexafluoro-2-methylisopropyl acrylate.

References

-

Huateng Pharma. Hexafluoro-2-methylisopropyl acrylate | CAS:53038-41-8. [Link]

-

PubChem. Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane. [Link]

-

MDPI. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. [Link]

-

The Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

-

MDPI. Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane. [Link]

-

National Center for Biotechnology Information. Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate. [Link]

-

National Center for Biotechnology Information. Spectroscopic ellipsometric study datasets of the fluorinated polymers: Bifunctional urethane methacrylate perfluoropolyether (PFPE) and polyvinylidene fluoride (PVDF). [Link]

-

Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]

-

Taylor & Francis Online. Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization. [Link]

-

IUPAC. Two-dimensional NMR studies of acrylate copolymers. [Link]

-

Vincentz. QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. [Link]

-

Royal Society of Chemistry. RSC Advances. [Link]

-

ResearchGate. 13C NMR spectra of monomer 2 (top) and its polymer (bottom). [Link]

-

Materials Science. Spectroscopic Characterization of Commercial UV-Curable Gel Polish, Identifying Acrylate Monomers and Additives Using NMR Technique. [Link]

-

Journal of the American Chemical Society. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. [Link]

-

ResearchGate. IR spectrum of poly(methyl methylacrylate) (PMMA). [Link]

-

National Center for Biotechnology Information. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]

-

NIST WebBook. 2-Propanol, 1,1,1,3,3,3-hexafluoro-. [Link]

Sources

Thermal stability and decomposition of Hexafluoro-2-methylisopropyl acrylate.

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Hexafluoro-2-methylisopropyl Acrylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoro-2-methylisopropyl acrylate (HFMIPA) is a fluorinated monomer of significant interest for the synthesis of advanced polymers with applications in pharmaceuticals, specialty coatings, and advanced materials. The incorporation of the hexafluoroisopropyl group imparts unique properties such as low surface energy, hydrophobicity, and enhanced chemical resistance. A critical parameter governing the processability, storage, and ultimate performance of polymers derived from HFMIPA is its thermal stability. This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of Hexafluoro-2-methylisopropyl acrylate, drawing upon established principles of polymer chemistry and analytical techniques. Due to the limited availability of data specifically for HFMIPA monomer, this guide synthesizes information from closely related fluorinated and non-fluorinated acrylates to project its thermal behavior.

Introduction: The Significance of Thermal Stability in Fluorinated Acrylates

Fluorinated polymers are renowned for their exceptional thermal stability, a property conferred by the high bond energy of the carbon-fluorine (C-F) bond.[1] For monomers like Hexafluoro-2-methylisopropyl acrylate, understanding the limits of its thermal stability is paramount for several reasons:

-

Polymerization Process Control: Acrylic monomers can undergo spontaneous, often exothermic, polymerization at elevated temperatures.[2] Knowledge of the decomposition onset temperature is crucial for defining safe processing windows and preventing runaway reactions.

-

Storage and Handling: Inappropriate storage conditions, particularly elevated temperatures, can lead to degradation or premature polymerization, compromising monomer purity and usability.[3]

-

Predicting Polymer Performance: The thermal stability of the monomer can influence the thermal properties of the resulting polymer. Degradation of the monomer during polymerization can introduce defects into the polymer backbone, potentially reducing the overall thermal resistance of the final material.

This guide will delve into the methodologies used to assess thermal stability and elucidate the expected decomposition pathways of HFMIPA, providing a foundational understanding for researchers and developers in the field.

Physicochemical Properties of Hexafluoro-2-methylisopropyl Acrylate

A foundational understanding of the monomer's properties is essential before exploring its thermal behavior.

| Property | Value | Source |

| CAS Number | 53038-41-8 | [4] |

| Molecular Formula | C7H6F6O2 | [4] |

| Molecular Weight | 236.11 g/mol | Calculated |

| Boiling Point | 60-61 °C @ 190 mmHg | [4] |

Analytical Methodologies for Assessing Thermal Stability

The evaluation of a compound's thermal stability and the characterization of its decomposition products are primarily conducted using a suite of sophisticated analytical techniques. The two cornerstones of this analysis are Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is instrumental in determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass upon completion of the degradation process.

Experimental Protocol: TGA of HFMIPA

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of HFMIPA into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Principle: Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. A sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[7]

Experimental Protocol: Py-GC/MS of HFMIPA

-

Sample Preparation: A small amount of HFMIPA (typically in the microgram range) is loaded into a pyrolysis sample holder.

-

Pyrolysis: The sample is introduced into a high-temperature furnace (pyrolyzer) and heated rapidly to a set temperature (e.g., 600 °C) for a short duration.

-

Chromatographic Separation: The decomposition products are swept by a carrier gas (e.g., helium) into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometric Identification: As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

Sources

- 1. youtube.com [youtube.com]

- 2. Thermal Decomposition of Acrylate Monomers and Oligomers - Radtech [radtech-europe.com]

- 3. GC/MS Testing Finds Residual Methyl Methacrylate Monomer [innovatechlabs.com]

- 4. en.huatengsci.com [en.huatengsci.com]

- 5. paint.org [paint.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Navigating the Solubility of Hexafluoro-2-methylisopropyl Acrylate: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Advancing Material Science

Hexafluoro-2-methylisopropyl acrylate is a fluorinated monomer of significant interest in the development of advanced polymers and materials. Its unique combination of a highly fluorinated isopropyl group and a reactive acrylate functionality makes it a valuable building block for creating surfaces with low refractive indices, high thermal stability, and oleophobicity. These properties are highly sought after in applications ranging from specialty coatings and adhesives to advanced optical and electronic materials.

For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of Hexafluoro-2-methylisopropyl acrylate in common organic solvents is paramount. Solubility data governs crucial aspects of its application, including reaction kinetics, purification processes, formulation of coatings and inks, and the ultimate performance of the resulting materials. However, a significant challenge exists in the current landscape: a lack of comprehensive, publicly available solubility data for this specific monomer.

This guide is designed to bridge that gap. Instead of presenting a static data table, we will provide a robust framework for understanding and, most importantly, experimentally determining the solubility of Hexafluoro-2-methylisopropyl acrylate. We will delve into the theoretical underpinnings of its solubility, provide a detailed, field-proven experimental protocol, and discuss the critical factors that influence solubility measurements.

Theoretical Framework: Predicting the Solubility of a Fluorinated Acrylate

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1] To predict the solubility of Hexafluoro-2-methylisopropyl acrylate, we must first examine its molecular structure.

The molecule can be conceptually divided into two key domains:

-

The Hexafluoro-2-methylisopropyl Group ((CF₃)₂CH₃C-): This bulky, highly fluorinated group is the dominant feature of the molecule. The high electronegativity of the fluorine atoms creates a nonpolar, oleophobic, and hydrophobic character. Perfluorinated and highly fluorinated organic molecules are known to be both hydrophobic and lipophobic.[2] This "fluorous" character suggests that the monomer will have limited solubility in many common hydrocarbon-based organic solvents.

-

The Acrylate Group (CH₂=CHCOO-): This portion of the molecule contains a polar carbonyl group (C=O) and a polymerizable double bond. The acrylate group introduces a degree of polarity to the molecule and is the site of its chemical reactivity in polymerization.[3]

The interplay between these two domains will dictate the monomer's solubility profile. We can anticipate the following trends:

-

High Solubility in Fluorinated Solvents: Due to the "like dissolves like" principle, Hexafluoro-2-methylisopropyl acrylate is expected to be highly soluble in fluorinated solvents such as hexafluoroisopropanol (HFIP) and perfluoroalkanes. HFIP, in particular, is a polar solvent with strong hydrogen-bonding capabilities, which may further enhance solvation.[4]

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like acetone, tetrahydrofuran (THF), and ethyl acetate, which have significant dipole moments but do not have acidic protons, are likely to be effective at solvating the polar acrylate portion of the molecule. The nonpolar fluorinated tail may limit the overall solubility, but these solvents often represent a good starting point for solubility trials. Research on polymethyl methacrylate (PMMA) has shown that acetone and THF are effective solvents for this related polymer.[5]

-

Limited Solubility in Nonpolar Hydrocarbon Solvents: Solvents such as hexane and toluene are unlikely to be good solvents for Hexafluoro-2-methylisopropyl acrylate. While the fluorinated tail is nonpolar, the interactions between fluorocarbons and hydrocarbons are generally weak. The unfavorable interactions between the polar acrylate group and the nonpolar solvent will further limit solubility.

-

Insolubility in Polar Protic Solvents (like Water): The large, nonpolar hexafluoro-2-methylisopropyl group will dominate the molecule's interaction with water, leading to very low solubility. This is a common characteristic of highly fluorinated compounds.[2] The related compound, hexafluoroisopropyl acrylate, is listed as insoluble in water.[6]

It is crucial to recognize that these are predictions. The actual solubility will be influenced by factors such as temperature, pressure, and the specific isomer of the monomer.[7] Therefore, empirical determination is essential.

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a reliable method for determining the solubility of Hexafluoro-2-methylisopropyl acrylate in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh a known excess amount of Hexafluoro-2-methylisopropyl acrylate into a sealed vial.

-

Add a precise volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a minimum of 24-48 hours with continuous agitation. This ensures that the solution becomes fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vial from the shaker and allow any undissolved solid to settle.

-

Using a syringe, draw a known volume of the clear supernatant (the saturated solution).

-

Attach a syringe filter (e.g., a 0.45 µm PTFE filter) to the syringe and filter the solution into a clean, pre-weighed vial. This step is critical to remove any microscopic, undissolved particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification of the Dissolved Solute:

-

Gravimetric Method (for non-volatile solvents):

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the monomer.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The difference between the final and initial vial weights gives the mass of the dissolved Hexafluoro-2-methylisopropyl acrylate.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic Method (e.g., GC or HPLC):

-

Prepare a series of standard solutions of Hexafluoro-2-methylisopropyl acrylate of known concentrations in the solvent of interest.

-

Analyze these standards using an appropriate chromatographic method (Gas Chromatography is often suitable for volatile monomers) to create a calibration curve.

-

Dilute a known volume of the filtered saturated solution with a precise volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and use the calibration curve to determine the concentration of the monomer in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility.

-

-

Data Presentation

For clarity and comparative purposes, all quantitative solubility data should be summarized in a structured table.

| Solvent | Temperature (°C) | Solubility (g/L) | Method of Quantification |

| e.g., Acetone | e.g., 25 | Record Value | e.g., Gravimetric |

| e.g., Toluene | e.g., 25 | Record Value | e.g., GC |

| ... | ... | ... | ... |

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining the solubility of Hexafluoro-2-methylisopropyl acrylate.

Key Factors Influencing Solubility Measurements

Achieving accurate and reproducible solubility data requires careful control over several experimental variables.

-

Temperature: The solubility of solids in liquids generally increases with temperature.[7] Therefore, maintaining a constant and accurately recorded temperature is critical.

-

Purity of Solute and Solvent: Impurities in either the Hexafluoro-2-methylisopropyl acrylate or the solvent can significantly alter the measured solubility. It is essential to use materials of the highest possible purity and to document their specifications.

-

Equilibration Time: Reaching a true thermodynamic equilibrium for saturation can be a slow process. Insufficient equilibration time will lead to an underestimation of the solubility. The recommended 24-48 hours should be considered a minimum, and longer times may be necessary for viscous solvents or larger particle sizes of the solute.

-

Polymorphism: If the monomer can exist in different crystalline forms (polymorphs), each form may have a different solubility. It is important to characterize the solid form of the monomer being used.

Logical Relationships in Solubility Determination

Caption: Factors influencing the measured solubility of a compound.

Conclusion

While a comprehensive public database for the solubility of Hexafluoro-2-methylisopropyl acrylate is not yet available, this guide provides the necessary theoretical and practical framework for researchers to confidently and accurately determine this crucial parameter. By understanding the interplay of the fluorinated and acrylate moieties, and by adhering to a robust experimental protocol, scientists can generate the reliable data needed to advance their research and development efforts in the exciting field of fluorinated materials. The empirical determination of solubility is not merely a procedural step; it is a foundational element of rational material design and process optimization.

References

-

Abraham, M. H. (n.d.). The factors that influence solubility in perfluoroalkane solvents. ResearchGate. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (2023, December 2). Hexafluoro-2-propanol. In Wikipedia. Retrieved January 25, 2026, from [Link]

- Iqbal, N., et al. (2020). Synthesis and Applications of Polyacrylate based Water White Clear Polymeric Material Fortified with Carbon Nanotubes for Durable Coatings. Journal of Materials Science and Chemical Engineering, 8(7), 51-68.

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 25, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 25, 2026, from [Link]

- Paduszyński, K., & Domańska, U. (2012). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. The Journal of Physical Chemistry B, 116(17), 5002-5013.

- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350.

-

Cheméo. (n.d.). Chemical Properties of Hexafluoroisopropyl acrylate (CAS 2160-89-6). Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved January 25, 2026, from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved January 25, 2026, from [Link]

- Al-Mosawi, A. I., & Al-Maamori, M. H. (2019). Solubility of Polymethyl Methacrylate in Organic Solvents. International Journal of Mechanical and Production Engineering Research and Development, 9(3), 1083-1090.

-

IADR Abstract Archives. (2015). Monomer/Solvent Solubility Interaction Parameter Comparisons. Retrieved January 25, 2026, from [Link]

-

Pure. (n.d.). Understanding the phase and solvation behavior of fluorinated ionic liquids. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (2023, November 29). Methyl 2-fluoroacrylate. In Wikipedia. Retrieved January 25, 2026, from [Link]

- MDPI. (2021). Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate and Poly(Propylene Glycol)

- MDPI. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules, 27(15), 4995.

-

ResearchGate. (2016, May 9). Polyacrylates for conservation: Chemico-physical properties and durability of different commercial products. Retrieved January 25, 2026, from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,1,1,3,3,3-Hexafluoroisopropyl acrylate | 2160-89-6 [chemicalbook.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Glass Transition Temperature of Poly(Hexafluoro-2-methylisopropyl Acrylate)

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(hexafluoro-2-methylisopropyl acrylate), a fluorinated polymer of significant interest in advanced materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal properties of this polymer for its application in specialized fields.

Introduction and Polymer Identification

The polymer , poly(hexafluoro-2-methylisopropyl acrylate), is more commonly identified in scientific literature and commercial databases as Poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) , often abbreviated as PHFIPMA. The "2-methyl" in the user-provided name corresponds to the methyl group on the acrylate backbone, which defines it as a methacrylate. This polymer is distinguished by the presence of a bulky, highly fluorinated hexafluoroisopropyl group.

PHFIPMA is a specialty polymer known for its unique combination of properties, including high hydrophobicity, excellent thermal stability, and a low refractive index.[1] These characteristics make it a valuable material for applications such as optical waveguides, corrosion-resistant coatings, and in the formulation of advanced drug delivery systems where controlled polymer chain mobility is crucial.[1][2] The glass transition temperature is a critical parameter that governs the physical state and mechanical properties of the polymer, dictating its transition from a rigid, glassy state to a more flexible, rubbery state.

Glass Transition Temperature and Key Physicochemical Properties

The glass transition temperature of a polymer is a key indicator of its thermal behavior and has significant implications for its processing and end-use applications. For poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate), the glass transition temperature has been determined experimentally.

A summary of the key quantitative data for PHFIPMA is presented in the table below:

| Property | Value | Method of Determination | Reference |

| Glass Transition Temperature (Tg) | 56 °C | Differential Scanning Calorimetry (DSC) | |

| Refractive Index (n20/D) | 1.39 | - | |

| Physical Form | Solid | - | |

| Solubility | Soluble in DMSO, NMP, THF | - |

The relatively moderate Tg of 56 °C indicates that at room temperature, PHFIPMA is in a glassy, rigid state. This is a crucial consideration for applications requiring dimensional stability. The highly fluorinated side chains contribute to the polymer's low surface tension and hydrophobicity.[1]

Experimental Determination of Glass Transition Temperature

The most common and reliable method for determining the Tg of a polymer is Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow into a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.

Detailed Step-by-Step Methodology for DSC Analysis

The following protocol outlines a self-validating system for the accurate determination of the Tg of PHFIPMA.

I. Sample Preparation:

-

Accurately weigh 5-10 mg of the dry poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) sample into a standard aluminum DSC pan.

-

Record the exact weight of the sample.

-

Hermetically seal the DSC pan to prevent any loss of volatiles during heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

II. Instrument Setup and Calibration:

-

Ensure the DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere.

III. Thermal Cycling Program:

-

First Heating Scan: Equilibrate the sample at a temperature well below the expected Tg (e.g., 0 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the Tg (e.g., 100 °C). This initial scan is crucial to erase the thermal history of the polymer.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature (0 °C). This establishes a uniform thermal history for the sample.

-

Second Heating Scan: Heat the sample again at the same controlled rate (10 °C/min) to 100 °C. The Tg is determined from the data collected during this second heating scan.

IV. Data Analysis:

-

Plot the heat flow as a function of temperature from the second heating scan.

-

The glass transition will appear as a step-like transition in the baseline of the thermogram.

-

The Tg is typically determined as the midpoint of this transition, calculated by the software using the inflection point of the step change.

Visual Representation of the Experimental Workflow

The following diagram illustrates the logical flow of the DSC experiment for Tg determination.

Caption: Workflow for Tg determination via DSC.

Causality and Field-Proven Insights

The choice of a 10 °C/min heating rate is a standard practice that provides a good balance between signal resolution and experimental time. The initial heating and subsequent cooling scans are not merely procedural steps but are scientifically essential for obtaining reproducible and accurate Tg values. The first heating scan normalizes the sample by erasing its previous thermal history, which can be influenced by processing and storage conditions. The controlled cooling scan then imparts a known, consistent thermal history, ensuring that the Tg measured in the second heating scan is an intrinsic property of the material under the specified conditions.

For drug development professionals, the Tg of a polymer like PHFIPMA is of paramount importance. In amorphous solid dispersions, a polymer's Tg is directly related to the physical stability of the formulation. A higher Tg generally leads to reduced molecular mobility, which can inhibit the recrystallization of the dispersed active pharmaceutical ingredient (API), thereby enhancing its bioavailability and shelf-life.

Conclusion

The glass transition temperature of poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) is a well-defined property at 56 °C, as determined by DSC. This thermal characteristic, in conjunction with its low refractive index and hydrophobicity, makes it a highly specialized polymer for advanced technological applications. A thorough understanding and precise measurement of its Tg, following a robust experimental protocol as outlined, are critical for harnessing its full potential in materials science and pharmaceutical development.

References

- Google Patents.

-

ResearchGate. Synthesis and evaluation of a novel fluorinated poly(hexafluoroisopropyl methacrylate) polymer coating for corrosion protection on aluminum alloy. [Link]

Sources

Unlocking the Future: Novel Applications for Fluorinated Acrylate Monomers

An In-Depth Technical Guide

Foreword: Beyond Non-Stick—The New Era of Fluorinated Acrylates

For decades, the utility of fluoropolymers has been popularly defined by their exceptional chemical inertness and low surface energy—properties that gave us high-performance coatings and non-stick surfaces. While these applications remain critical, they represent only the prologue to a much richer story. The true potential lies in the nuanced control offered by fluorinated acrylate monomers , a class of materials that marries the robust nature of fluorinated side chains with the versatile reactivity of an acrylate backbone.

This guide moves beyond the established to explore the frontier. We will dissect the unique structure-property relationships that make these monomers ideal candidates for solving complex challenges in advanced materials, medicine, and energy. For the researcher, scientist, and developer, this document is designed not as a static manual, but as a foundational toolkit to inspire and enable innovation. We will not only present what is possible but also provide the detailed "how," grounding our exploration in rigorous, reproducible experimental science.

Chapter 1: The Molecular Core—Understanding the Fluorinated Acrylate Advantage

The remarkable properties of polymers derived from fluorinated acrylate monomers are a direct consequence of the fluorine atoms in their side chains. The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond (approximately 485 kJ/mol) are the primary drivers of their unique performance characteristics.[1] This results in a suite of properties that can be precisely tuned by monomer selection and polymer architecture.

Polymers made from these monomers exhibit high chemical resistance because the C-F bonds are resistant to attack by solvents, acids, and bases.[1] Furthermore, the presence of fluorine atoms lowers the polymer's surface energy, which imparts both water and oil repellency (hydrophobicity and oleophobicity).[1] This is a key property exploited in a vast array of coating applications.[1]

Key Intrinsic Properties of Fluorinated Acrylate Polymers:

-

Exceptional Chemical and Thermal Stability: The strength of the C-F bond provides a robust shield against chemical attack and thermal degradation.[1]

-

Low Surface Energy: Fluorinated side chains are driven to the polymer-air interface, creating surfaces that are highly repellent to both water and oils.[1][2]

-

Low Refractive Index: The low polarizability of the C-F bond results in materials with very low refractive indices, a critical property for optical applications.[2][3]

-

High Gas Permeability: The unique packing of fluorinated polymer chains can lead to high fractional free volume, allowing for enhanced gas permeation.[4]

-

Biocompatibility: Many fluorinated polymers exhibit excellent biocompatibility, making them suitable for a range of medical and pharmaceutical applications.

These properties can be meticulously controlled. For instance, increasing the length of the perfluoroalkyl side chain generally enhances hydrophobicity and lowers surface energy. Copolymerization with non-fluorinated acrylic monomers allows for the creation of hybrid materials where the properties can be customized for specific needs.[1] Modern controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer even greater precision, enabling the synthesis of well-defined block copolymers with novel functionalities.[5]

Table 1: Comparative Properties of Key Fluorinated Acrylate Monomers and Polymers

| Property | Poly(methyl methacrylate) (PMMA) | Poly(1H,1H,2H,2H-Perfluorooctyl acrylate) | Poly(2,2,2-Trifluoroethyl methacrylate) (PTFEMA) |

| Refractive Index (n_D) | ~1.49 | ~1.38 - 1.42 | ~1.41 - 1.43 |

| Surface Energy (mN/m) | ~39 | ~10 - 15 | ~20 - 25 |

| Water Contact Angle (°) | ~70° | >110° | ~90° - 100° |

| Glass Transition Temp. (T_g) | ~105 °C | Varies with side chain | ~65 °C |

| Key Advantage | Optical Clarity, Rigidity | Extreme Hydro/Oleophobicity | Balanced Properties, Optical Clarity |

Note: Values are approximate and can vary based on polymer molecular weight, purity, and measurement conditions.

Chapter 2: A Practical Guide—Synthesis and Characterization Workflow

To truly innovate, one must master the fundamentals of creation and analysis. This chapter provides a self-validating, step-by-step protocol for the synthesis of a fluorinated acrylate copolymer via free-radical solution polymerization, followed by essential characterization techniques.

Causality in Protocol Design:

-

Why Solution Polymerization? This method offers excellent control over reaction temperature and viscosity, and it is suitable for a wide range of acrylic monomers.[6]

-

Why AIBN as an Initiator? Azobisisobutyronitrile (AIBN) provides a reliable and predictable source of free radicals upon thermal decomposition, with a convenient half-life at moderate temperatures, and it avoids the oxygen-transfer side reactions possible with peroxide initiators.[6]

-

Why Characterize with this Suite of Tools? This combination of techniques (FTIR, NMR, GPC, DSC, and Contact Angle) provides a comprehensive picture of the polymer's chemical identity, molecular weight distribution, thermal behavior, and surface properties, validating the success of the synthesis and predicting its performance.[2][6]

Diagram 1: Experimental Workflow for Copolymer Synthesis & Characterization

Caption: Workflow from reagent preparation to final validated copolymer.

Experimental Protocol: Synthesis of a Poly(methyl methacrylate-co-1H,1H,2H,2H-perfluorooctyl acrylate) Copolymer

2.1 Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

2.2 Procedure:

-

Monomer Preparation: Prepare a stock solution in a volumetric flask containing the desired molar ratio of MMA and FOA in anhydrous THF. A typical starting point is a 90:10 molar ratio of MMA to FOA.

-

Initiator Preparation: Prepare a separate stock solution of AIBN in anhydrous THF (e.g., 0.02 M).

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the monomer solution.[6]

-

Degassing: Bubble dry nitrogen through the solution for 30-40 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[6]

-

Initiation: Immerse the flask in a preheated oil bath at 70°C. Using a syringe, inject the required amount of the AIBN initiator solution into the reaction flask.[6]

-

Polymerization: Allow the reaction to proceed under a nitrogen atmosphere with stirring for 6-12 hours. The solution will gradually become more viscous.

-

Termination & Purification: Cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (a non-solvent for the polymer) while stirring vigorously. The copolymer will precipitate as a white solid.[6]

-

Isolation: Decant the methanol and redissolve the polymer in a minimal amount of THF. Repeat the precipitation step twice more to ensure the removal of unreacted monomers and initiator.

-

Drying: Collect the purified polymer and dry it in a vacuum oven at 50°C for 24 hours to a constant weight.[6]

2.3 Characterization:

-

FTIR Spectroscopy: Confirm the incorporation of both monomers by identifying the characteristic C=O stretch (~1730 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and the disappearance of the C=C monomer peak (~1640 cm⁻¹).

-

¹H and ¹⁹F NMR Spectroscopy: Determine the final copolymer composition by integrating the respective proton and fluorine signals.

-

Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A PDI below 2 is indicative of a successful free-radical polymerization.

-

Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) to understand the thermal properties of the copolymer.[9]

-

Contact Angle Goniometry: Spin-coat a thin film of the polymer onto a silicon wafer. Measure the static contact angle with deionized water and diiodomethane to calculate the surface energy and confirm its hydrophobicity.[2]

Chapter 3: Frontier Applications in Advanced Materials

The unique properties of fluorinated acrylates are enabling the development of materials with unprecedented functionality.

Self-Healing and Recyclable Materials

The incorporation of fluorine can induce strong, non-covalent dipolar interactions between polymer chains. These interactions can be harnessed to create materials that can autonomously repair themselves after damage.

Mechanism of Action: Fluorine-rich domains on adjacent polymer chains create strong dipole-dipole interactions. When the material is cut or scratched, these chains are separated. With the application of mild heat or pressure, polymer chain mobility increases, allowing the fluorinated segments to realign and re-establish these powerful non-covalent bonds, effectively "healing" the damage.[10] Furthermore, dynamic covalent bonds can be incorporated to create foams that are fully recyclable.[9]

Diagram 2: Mechanism of Dipole-Driven Self-Healing

Caption: Damaged polymer chains realign to restore dipolar interactions.

Novel Application: CO₂ Separation Membranes: Researchers have developed self-healing nanomembranes from network polymers that are ideal for CO₂ capture.[9] These membranes exhibit high CO₂ permeance and selectivity. If a microscopic tear occurs, the material's intrinsic self-healing ability can repair the defect, preventing gas leakage and extending the membrane's operational lifetime.[9]

Advanced Functional Coatings

Beyond simple water repellency, fluorinated acrylates are being used to create sophisticated, multi-functional coatings.

Self-Cleaning and Antibacterial Surfaces: By combining a fluorinated acrylic resin with nanoparticles like silver-decorated silica (Ag/SiO₂), it's possible to create a surface that is both superhydrophobic and antibacterial.[11] The fluorinated polymer provides the low surface energy necessary for water to bead up and roll off, carrying contaminants with it (the "lotus effect"). Simultaneously, the Ag/SiO₂ nanoparticles provide a roughened surface texture that enhances hydrophobicity and releases silver ions, which are potent antimicrobial agents.[11] This dual-action approach is highly desirable for medical devices, high-touch surfaces, and marine applications to prevent biofouling.

Chapter 4: Innovations in Biomedicine and Drug Delivery

The combination of biocompatibility and unique physicochemical properties makes fluorinated acrylates exceptionally promising for next-generation medical applications.

Theranostics: Image-Guided Drug Delivery

"Theranostics" refers to the integration of therapeutic delivery and diagnostic imaging. Fluorinated acrylate-based hydrogels are at the forefront of this field.

Mechanism of Action: These materials can be designed as "smart" hydrogels that respond to specific biological stimuli, such as a change in pH or the presence of a particular enzyme in a tumor microenvironment. The hydrogel can be loaded with a chemotherapy drug. The fluorine atoms (¹⁹F) within the polymer network are silent under normal conditions. However, upon reaching the target site, the stimulus triggers a change in the hydrogel's structure, releasing the drug and simultaneously altering the chemical environment of the fluorine atoms. This "un-shielding" of the ¹⁹F signal can be detected by Magnetic Resonance Imaging (MRI), allowing clinicians to see precisely where and when the drug has been released.[12]

Diagram 3: Fluorinated Hydrogel for 19F MRI-Guided Drug Delivery

Caption: Stimulus at a target site triggers drug release and 19F MRI signal activation.

Fluoride-Releasing Dental Materials

Demineralization of tooth enamel around dental restorations is a common problem. Fluorinated acrylics offer a solution by creating "smart" restorative materials.

Mechanism of Action: Fluoride-releasing resins have been developed for use in dental adhesives and temporary crowns.[13] In these materials, fluoride ions are bound to the polymer network. Through a diffusion-exchange mechanism, anions from saliva swap places with the fluoride ions, which are then slowly released into the local environment.[13] This sustained, low-dose fluoride release helps to prevent demineralization and can promote the remineralization of adjacent enamel, reducing the incidence of secondary caries.[13][14]

Chapter 5: Breakthroughs in Optics and Energy Storage

The unique electronic and physical properties of fluorinated acrylates are being leveraged to enhance the performance of optical communication systems and next-generation batteries.

Low-Loss Optical Waveguides

In fiber optics, signal loss (attenuation) is a critical issue. While glass fibers are excellent, polymer-based waveguides are sought for their flexibility and ease of processing. A major source of signal loss in standard polymers at telecommunication wavelengths (1300-1550 nm) is the absorption of light by carbon-hydrogen (C-H) bonds.

The Fluorine Solution: By replacing C-H bonds with C-F bonds in acrylate polymers, this key source of absorption is eliminated.[3][15] This has led to the development of UV-curable fluorinated acrylate resins that can be used as both the core and cladding materials for flexible, low-loss optical waveguides and as cladding for glass optical fibers.[3][16] Their low and precisely tunable refractive index makes them ideal for creating the necessary refractive index contrast between the core and cladding for efficient light guiding.[3]

High-Performance Battery Electrolytes

Safety and performance are paramount in lithium-metal batteries. Traditional liquid electrolytes are often flammable and can contribute to the growth of lithium dendrites, which can cause short circuits.

Gel Polymer Electrolytes (GPEs): Fluorine-modified acrylate monomers can be polymerized in situ to form a GPE, which is a solid/gel-like material with high ionic conductivity.[17][18]

Mechanism of Action:

-

Enhanced Safety: The resulting GPE is non-flammable, significantly improving battery safety.[19]

-

Improved Ion Transport: The electronegative fluorine atoms facilitate the movement of lithium ions (Li⁺) through the polymer matrix, leading to high ionic conductivity.[18][20]

-

Dendrite Suppression: The fluorine-rich polymer network promotes uniform deposition of lithium ions, inhibiting the growth of dangerous dendrites.[18] This approach has enabled the development of lithium-metal cells with excellent long-term cycling stability and high rate capability.[17][18]

Diagram 4: Fluorinated GPE in a Lithium-Metal Battery

Caption: Fluorinated GPE facilitates uniform Li+ transport, enhancing battery safety and performance.

Conclusion and Future Outlook

Fluorinated acrylate monomers are catalyst for innovation across a remarkable spectrum of scientific disciplines. By moving beyond their traditional roles in protective coatings, we are now designing materials that are intelligent, responsive, and functional at the molecular level. The ability to precisely tune properties through copolymerization and controlled polymer architecture opens up a vast design space for materials scientists.

The future will likely see the development of even more sophisticated applications, including:

-

Integrated Biomedical Devices: Combining drug delivery, sensing, and tissue scaffolding capabilities in a single, biocompatible material.

-

Advanced Energy Systems: Creating highly efficient and ultra-safe electrolytes for next-generation battery chemistries beyond lithium-ion.

-

Smart Textiles: Weaving fluorinated polymer fibers into fabrics that can repel stains, monitor physiological signals, and adapt to environmental conditions.

The journey of discovery for fluorinated acrylate monomers is far from over. The principles and protocols outlined in this guide serve as a launchpad for the next generation of scientists and engineers to build upon, creating materials that will define the technology of tomorrow.

References

-

Freestanding, Self-Healing CO₂ Separation Nanomembranes Based on PEG-Linked α-Lipoate Networks. (2026). ACS Applied Polymer Materials. [Link]

-

What Are Fluorinated Acrylic Polymers? (2025). Chemistry For Everyone - YouTube. [Link]

-

Polyurethane. Wikipedia. [Link]

-

PVDF/PGMA Blend Membranes: NIPS-Driven Microstructure, Thermodynamic Miscibility, and Enhanced Wettability. (2026). Industrial & Engineering Chemistry Research. [Link]

-

Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. (n.d.). ResearchGate. [Link]

-

Acrylate-based fluorinated copolymers for high-solids coatings. (2011). Progress in Organic Coatings. [Link]

-

Fluorinated Hydrogels as Advanced Drug Delivery Systems for Monitoring Drug Release. (n.d.). UQ eSpace - The University of Queensland. [Link]

-

The chemical structure of 1H,1H,2H,2H-Perfluorooctyl acrylate. (n.d.). ResearchGate. [Link]

-

Fluorinated Polymers for Photonics—From Optical Waveguides to Polymer-Clad Glass Optical Fibers. (n.d.). MDPI. [Link]

-

Self-Cleaning Antibacterial Composite Coating of Fluorinated Acrylic Resin and Ag/SiO₂ Nanoparticles with Quaternary Ammonium. (2024). MDPI. [Link]

-

Polymer-Bioactive Glass Composite Filaments for 3D Scaffold Manufacturing by Fused Deposition Modeling: Fabrication and Characterization. (n.d.). Frontiers in Bioengineering and Biotechnology. [Link]

-

In situ fabrication of fluorine-modified acrylate-based gel polymer electrolytes for lithium-metal batteries. (n.d.). Materials Chemistry Frontiers (RSC Publishing). [Link]

-

ionic liquid composite membranes for fluorinated gas separation. (2025). RSC Publishing. [Link]

-

Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants. (n.d.). PMC - NIH. [Link]

-

Kinetic Study of the Free Radical Copolymerization of Methyl Methacrylate with 2-Perfluorooctyl Ethyl Methacrylate by Quantum. (n.d.). DergiPark. [Link]

-

Fluoride-releasing acrylics. (1987). PubMed - NIH. [Link]

-

Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. (n.d.). PMC - NIH. [Link]

-

Poly(propylene fumarate) Composite Scaffolds for Bone Tissue Engineering: Innovation in Fabrication Techniques and Artificial Intelligence Integration. (n.d.). MDPI. [Link]

-

Dynamic networks of fluorine-rich acrylates enable highly conductive and flame-retardant electrolytes for lithium metal batteries. (2025). RSC Publishing. [Link]

- Plastic cladding composition for plastic core optical fiber, and plastic core optical fiber prepared there

-

Commercially Available Fluoride-Releasing Restorative Materials: A Review and a Proposal for Classification. (2020). PMC - NIH. [Link]

-

Synthesis and characterization of new methacrylate based hydrogels. (n.d.). Semantic Scholar. [Link]

-

Toward Water and Oil Repellent Coating: Synthesis of Fluorinated Methacrylate-Glycidyl Methacrylate Copolymers. (n.d.). PMC - NIH. [Link]

-

In situ fabrication of fluorine-modified acrylate-based gel polymer electrolytes for lithium-metal batteries. (2023). ResearchGate. [Link]

-

Highly Efficient Biobased Synthesis of Acrylic Acid. (n.d.). PMC - NIH. [Link]

-

Self‐Healable Fluorinated Copolymers Governed by Dipolar Interactions. (2021). PMC - NIH. [Link]

-

In situ fabrication of fluorine-modified acrylate-based gel polymer electrolytes for lithium-metal batteries. (2023). Semantic Scholar. [Link]

-

SiO₂ Nanoparticles-Acrylate Formulations for Core and Cladding in Planar Optical Waveguides. (n.d.). ProQuest. [Link]

-

A fluorine–silicone acrylic resin modified with UV-absorbing monomers and a free radical scavenger. (2018). springerprofessional.de. [Link]

-

Experimental and Computational Phase Behavior Investigation for the CO₂ + 1H, 1H-Perfluorooctyl Acrylate and CO₂ + 1H, 1H-Perfluorooctyl Methacrylate Systems at High Pressure. (n.d.). ResearchGate. [Link]

-

Controlled Free Radical Polymerization. (n.d.). Swaminathan Sivaram. [Link]

-

Fluorinated Poly(meth)acrylate: Synthesis and properties. (2015). ResearchGate. [Link]

-

1H,1H,2H,2H-Perfluorooctyl acrylate. (2025). Chemsrc. [Link]

-

Perfluorodioxolane Polymers for Gas Separation Membrane Applications. (n.d.). MDPI. [Link]

-

Investigation of Fluorinated (Meth)Acrylate Monomers and Macromonomers Suitable for a Hydroxy-Containing Acrylate Monomer in UV Nanoimprinting. (2025). ResearchGate. [Link]

-

Perfluorinated polymers for optical waveguides. (n.d.). ACS Publications. [Link]

-

(Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications. (n.d.). Chemical Communications (RSC Publishing). [Link]

-

Fluoride Containing Bioactive Glass Composite For Orthodontic Adhesives. (n.d.). IADR Abstract Archives. [Link]

-

Free Radical Polymerization. (2015). Chemistry LibreTexts. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated Polymers for Photonics—From Optical Waveguides to Polymer-Clad Glass Optical Fibers | MDPI [mdpi.com]

- 4. Printable fluorinated poly(ionic liquid)-ionic liquid composite membranes for fluorinated gas separation - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00014A [pubs.rsc.org]

- 5. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 1H,1H,2H,2H-Perfluorooctyl acrylate | 17527-29-6 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Self‐Healable Fluorinated Copolymers Governed by Dipolar Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 13. Fluoride-releasing acrylics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Commercially Available Fluoride-Releasing Restorative Materials: A Review and a Proposal for Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 16. EP0256765A1 - Plastic cladding composition for plastic core optical fiber, and plastic core optical fiber prepared therefrom - Google Patents [patents.google.com]

- 17. In situ fabrication of fluorine-modified acrylate-based gel polymer electrolytes for lithium-metal batteries - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Dynamic networks of fluorine-rich acrylates enable highly conductive and flame-retardant electrolytes for lithium metal batteries - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05270J [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

The Role of Fluorine in Modifying Acrylate Polymer Properties: From Molecular Design to High-Performance Applications

An In-Depth Technical Guide

Section 1: The Fundamentals of Fluorination in Acrylate Systems

The Unique Influence of the Fluorine Atom

The strategic incorporation of fluorine into polymer structures imparts a unique and powerful set of properties unparalleled by other elemental substitutions. The causality behind these modifications stems from the fundamental characteristics of the fluorine atom and the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, leading to a highly polarized C-F bond with a significant bond energy (approx. 485 kJ/mol). This inherent strength contributes to exceptional thermal stability and chemical inertness[1][2]. Furthermore, the dense electron cloud of fluorine atoms effectively shields the polymer's carbon backbone[2]. This, combined with the low polarizability of the C-F bond, results in weak intermolecular forces, which is the primary driver for the low surface energy, hydrophobicity, and oleophobicity characteristic of fluoropolymers[1][2].

The Acrylate Backbone: A Versatile Scaffold

Acrylate and methacrylate polymers, such as Poly(methyl methacrylate) (PMMA), are valued for their optical clarity, durability, and synthetic versatility[3]. The acrylate backbone provides a robust and easily polymerizable platform. Properties can be readily tuned by modifying the ester side-chain (the 'R' group in a -(CH₂-CR'(COOR))-n structure). This inherent tailorability makes acrylates an ideal candidate for fluorination, allowing for the precise introduction of fluoroalkyl groups to create materials with synergistic properties.

Synergy: How Fluorine Transforms the Acrylate Matrix